molecular formula C9H8ClF3N2 B1415053 3-chloro-N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 1031619-96-1

3-chloro-N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No. B1415053
CAS RN: 1031619-96-1
M. Wt: 236.62 g/mol
InChI Key: TZSCHGJUVRRQMA-UHFFFAOYSA-N
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Description

3-chloro-N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine is a chemical compound that is a derivative of 5-(Trifluoromethyl)pyridin-2-amine . It is used as a reagent in the synthesis of selective inhibitors of urokinase plasminogen activator in a non-cytotoxic form of cancer therapy .


Synthesis Analysis

The synthesis of 3-chloro-N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine involves various methods. One method involves the synthesis of 2,3-dichloro-5-(trifluoromethyl)-pyridine, which is used as a chemical intermediate for the synthesis of several crop-protection products . Another method involves the synthesis of 3-chloro-N,N-diMethyl-5-(trifluoromethyl)pyridin-2-aMine from 2,2,2-Trifluoroethanol and 2,3-Dichloro-5-(trifluoromethyl)pyridine .


Molecular Structure Analysis

The molecular formula of 3-chloro-N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine is C6H4ClF3N2 . The molecular weight is 196.56 .


Chemical Reactions Analysis

The chemical reactions involving 3-chloro-N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine are complex and varied. For instance, it is used in the synthesis of pyrimidinamine derivatives, which have shown excellent fungicidal activity . Another reaction involves the transformation of the chloride into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-chloro-N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine are influenced by the presence of a fluorine atom and a pyridine in its structure . These distinctive properties are thought to bestow many of the unique characteristics observed in this class of compounds .

Scientific Research Applications

Inhibitors of NS5B for Hepatitis C Treatment

The compound is used as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules. These molecules act as inhibitors of NS5B, which is a non-structural protein critical for the replication of the Hepatitis C virus, thus representing a potential treatment for this disease .

Crop Protection Products

Derivatives of 3-chloro-N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine are utilized in the production of crop protection products. Specifically, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which can be synthesized from this compound, is in high demand for its use in safeguarding crops against pests .

CGRP Receptor Antagonist

The compound’s derivatives are involved in the synthesis of molecules that act as calcitonin gene-related peptide (CGRP) receptor antagonists. These antagonists are significant because CGRP is a neurotransmitter associated with migraine headaches, and blocking its receptors can help in treating migraines .

Synthesis of Fluazifop

Fluazifop is an herbicide used to control grass weeds, and 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a derivative of the compound , serves as a key intermediate in its synthesis. The production process for fluazifop benefits from the simplicity and good yield obtained from using this intermediate .

Agrochemical and Pharmaceutical Industries

Trifluoromethylpyridine (TFMP) derivatives, including those derived from our compound of interest, find extensive applications in both agrochemical and pharmaceutical industries. They are primarily used for protecting crops from pests but also have various applications in drug development and synthesis .

Safety and Hazards

3-chloro-N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine can cause serious eye irritation, skin irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future of 3-chloro-N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine and other TFMP derivatives looks promising. They are considered key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the increasing evolution of pesticide resistance, new agrochemicals are being developed in which both non-target resistance and target resistance have not evolved . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-chloro-N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N2/c10-7-3-5(9(11,12)13)4-14-8(7)15-6-1-2-6/h3-4,6H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSCHGJUVRRQMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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